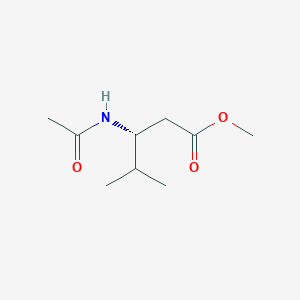
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is a chiral compound with the molecular formula C9H17NO3 It is an ester derivative of pentanoic acid, featuring an acetylamino group and a methyl group at specific positions on the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- typically involves the esterification of the corresponding acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanoic acid, 3-(acetylamino)-4-methyl-+Methanol→Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and methanol in the presence of a strong acid or base.
Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: Pentanoic acid, 3-(acetylamino)-4-methyl- and methanol.
Reduction: Pentanoic acid, 3-(amino)-4-methyl-, methyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 3-methyl-, methyl ester: A simpler ester without the acetylamino group.
Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an acetylamino group.
Pentanoic acid, 3-oxo-, methyl ester: Features a keto group in place of the acetylamino group.
Uniqueness
Pentanoic acid, 3-(acetylamino)-4-methyl-, methyl ester, (3R)- is unique due to the presence of the chiral center and the acetylamino group, which confer specific chemical and biological properties
Properties
CAS No. |
507278-27-5 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl (3R)-3-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C9H17NO3/c1-6(2)8(10-7(3)11)5-9(12)13-4/h6,8H,5H2,1-4H3,(H,10,11)/t8-/m1/s1 |
InChI Key |
WAXGAANECYEIEY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)OC)NC(=O)C |
Canonical SMILES |
CC(C)C(CC(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
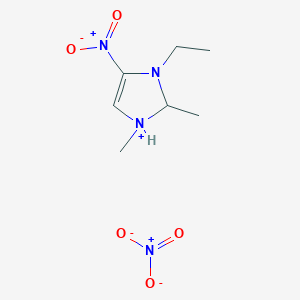

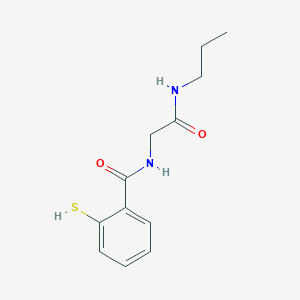
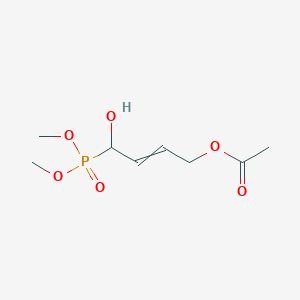
![1H-Indole-2-carboxamide, 5-chloro-3-[(2-methylphenyl)thio]-](/img/structure/B14224819.png)
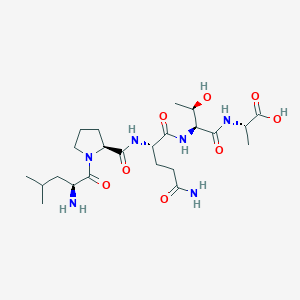
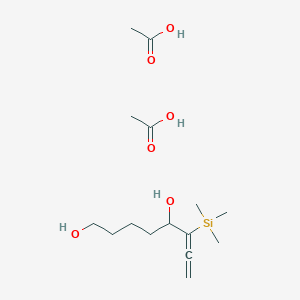
![{[2-(Cyclopent-3-en-1-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B14224831.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-(phenylmethyl)-](/img/structure/B14224839.png)
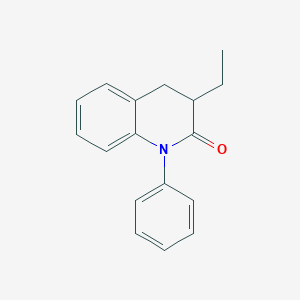

![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
